An In-depth Technical Guide to 2'-Deoxyadenosine-5'-triphosphate trisodium (dATP trisodium)
An In-depth Technical Guide to 2'-Deoxyadenosine-5'-triphosphate trisodium (dATP trisodium)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Deoxyadenosine-5'-triphosphate (dATP) is a crucial molecule in molecular biology, serving as one of the four fundamental building blocks for DNA synthesis.[1] Its trisodium (B8492382) salt form is a stable, aqueous solution commonly utilized in a variety of laboratory applications. This guide provides a comprehensive overview of dATP trisodium, including its chemical and physical properties, its biological role, and its applications in key experimental protocols.
Core Properties of dATP Trisodium
The trisodium salt of dATP is the most common commercially available form, prized for its stability and solubility in aqueous solutions.
Chemical and Physical Data
A summary of the key quantitative data for 2'-Deoxyadenosine-5'-triphosphate trisodium is presented in Table 1. This information is critical for accurate experimental design and solution preparation.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₃N₅Na₃O₁₂P₃ | [2] |
| Molecular Weight | 557.1 g/mol | [3] |
| Purity | Typically >95% - 99.5% (HPLC) | [4] |
| Appearance | White amorphous powder or colorless aqueous solution | [5] |
| Solubility | Soluble in water | [2] |
| λmax | 259 nm | [2] |
| Storage Conditions | -20°C for long-term storage | [6] |
Biological Significance and Mechanism of Action
dATP is a purine (B94841) nucleoside triphosphate essential for DNA replication and repair.[1] In these processes, DNA polymerase catalyzes the incorporation of dATP into a growing DNA strand, opposite a thymine (B56734) residue on the template strand. The energy for the formation of the phosphodiester bond is derived from the cleavage of the two terminal phosphate (B84403) groups of dATP.
Role in DNA Synthesis
The fundamental role of dATP in DNA synthesis is illustrated in the following workflow.
Pathological Relevance: Adenosine Deaminase (ADA) Deficiency
In the context of disease, the metabolism of dATP is of significant interest. In Adenosine Deaminase (ADA) deficiency, a genetic disorder, the enzyme responsible for the breakdown of deoxyadenosine (B7792050) is non-functional. This leads to an accumulation of deoxyadenosine, which is then phosphorylated to dATP.[5] The resulting high intracellular concentrations of dATP are toxic, particularly to lymphocytes, as dATP acts as an allosteric inhibitor of ribonucleotide reductase.[7] This enzyme is critical for the synthesis of all deoxyribonucleotides (dNTPs), and its inhibition depletes the cell of the necessary building blocks for DNA replication, leading to cell death and severe combined immunodeficiency (SCID).[5]
Experimental Protocols
dATP trisodium is a standard reagent in numerous molecular biology techniques. Below are detailed methodologies for two of its most common applications.
Polymerase Chain Reaction (PCR)
PCR is a technique used to amplify a specific segment of DNA. dATP, along with dCTP, dGTP, and dTTP, serves as the building blocks for the newly synthesized DNA strands.[4]
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase
-
10x PCR buffer (containing MgCl₂)
-
dNTP mix (containing dATP, dCTP, dGTP, dTTP)
-
Nuclease-free water
Protocol:
-
Reaction Setup: On ice, prepare a master mix for the desired number of reactions. For a typical 50 µL reaction, the components are listed in Table 2.[8][9]
| Component | Stock Concentration | Final Concentration | Volume for 50 µL reaction |
| Nuclease-free water | - | - | to 50 µL |
| 10x PCR Buffer | 10x | 1x | 5 µL |
| dNTP mix | 10 mM each | 200 µM each | 1 µL |
| Forward Primer | 10 µM | 0.2 µM | 1 µL |
| Reverse Primer | 10 µM | 0.2 µM | 1 µL |
| DNA Template | variable | 1-100 ng | 1-5 µL |
| Taq DNA Polymerase | 5 U/µL | 1.25 U | 0.25 µL |
-
Thermal Cycling: Place the PCR tubes in a thermal cycler and run the following program (cycling conditions may need optimization based on primers and template):
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-40 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis: Analyze the PCR product by agarose (B213101) gel electrophoresis.
Sanger Sequencing
Sanger sequencing, or the chain-termination method, is used to determine the nucleotide sequence of a DNA molecule. It relies on the incorporation of dideoxynucleotides (ddNTPs), which lack the 3'-hydroxyl group necessary for chain elongation.
Materials:
-
Purified PCR product or plasmid DNA
-
Sequencing primer
-
DNA polymerase (optimized for sequencing)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
Fluorescently labeled ddNTPs (ddATP, ddCTP, ddGTP, ddTTP)
-
Sequencing buffer
Protocol:
-
Cycle Sequencing Reaction: In a single tube, combine the DNA template, sequencing primer, DNA polymerase, dNTPs, and a small amount of all four fluorescently labeled ddNTPs.[4]
-
Thermal Cycling: The reaction undergoes thermal cycling, similar to PCR, but with only one primer. This results in a linear amplification of DNA fragments of varying lengths, each terminated by a fluorescently labeled ddNTP.
-
Purification: The reaction products are purified to remove unincorporated primers, dNTPs, and ddNTPs.
-
Capillary Electrophoresis: The purified fragments are separated by size using capillary electrophoresis.
-
Data Analysis: A laser excites the fluorescent dyes at the end of each fragment, and a detector reads the color. The sequence is then computationally assembled based on the color and order of the fragments.[10]
Conclusion
2'-Deoxyadenosine-5'-triphosphate trisodium is an indispensable reagent in modern molecular biology. A thorough understanding of its properties, biological functions, and applications is crucial for researchers and scientists in the field of drug development and genetic research. The protocols and data presented in this guide offer a solid foundation for the effective utilization of this vital compound.
References
- 1. dATP: Role in DNA Synthesis, Research & Applications [baseclick.eu]
- 2. Sanger Sequencing of DNA | General Biology Lab Manual Using Climate Change Modules [bioclimate.commons.gc.cuny.edu]
- 3. dATP: What Is Deoxyadenosine Triphosphate? [excedr.com]
- 4. Sanger | MB [molecular.mlsascp.com]
- 5. Adenosine deaminase deficiency: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standard PCR Protocol Neobiotech [neo-biotech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Polymerase Chain Reaction: Basic Protocol Plus Troubleshooting and Optimization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PCRセットアップ:考慮すべき6つの重要な構成要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. bio.libretexts.org [bio.libretexts.org]
